molecular formula C15H17ClN4OS B2561402 5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235343-48-2

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2561402
CAS No.: 1235343-48-2
M. Wt: 336.84
InChI Key: GHKRICPPDFPUKS-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17ClN4OS and its molecular weight is 336.84. The purity is usually 95%.
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Biological Activity

5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a carboxamide group and a piperidine-pyrimidine moiety. The synthesis typically involves multiple steps, including:

  • Formation of the Thiophene Core : The thiophene ring is synthesized through sulfonation reactions.
  • Piperidine and Pyrimidine Integration : The piperidine derivative is introduced via nucleophilic substitution, often requiring specific reagents to facilitate the reaction.

The overall synthetic route can be summarized as follows:

StepReaction TypeKey Reagents
1SulfonationChlorosulfonic acid
2Nucleophilic substitutionPiperidine derivatives
3Carboxamide formationAppropriate amides

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as an inhibitor of mitochondrial complex I, disrupting cellular respiration and energy metabolism in target organisms, which is particularly relevant in antifungal applications.

Pharmacological Applications

The compound exhibits a variety of pharmacological properties:

  • Antibacterial Activity : Studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Research indicates potential in cancer chemotherapy, targeting specific pathways involved in tumor growth .
  • Enzyme Inhibition : It has demonstrated inhibition of key enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective strategies .

Antibacterial Studies

A study evaluating the antibacterial properties of related compounds found that derivatives containing the piperidine nucleus exhibited notable activity against Salmonella Typhi and Pseudomonas aeruginosa, suggesting a promising avenue for developing new antibiotics .

Anticancer Research

In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Properties

IUPAC Name

5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKRICPPDFPUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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